molecular formula C16H22O5 B1343588 Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate CAS No. 898758-65-1

Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate

Cat. No. B1343588
M. Wt: 294.34 g/mol
InChI Key: NBUZFPZZDLTCAM-UHFFFAOYSA-N
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Description

Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as dimethoxyphenyl groups and ethyl ester functionalities. These compounds are of interest due to their potential physicochemical properties and their relevance in various chemical reactions, particularly in the formation of polymorphs and their crystal structures , as well as in the synthesis of cyclo

Scientific Research Applications

Chemical Mechanism and Application

One study discusses the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of the γ-hydroxymethyl group and the hydride transfer mechanism in the acidolysis process. This could relate to the chemical behavior of Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate in similar conditions, considering its structural components (T. Yokoyama, 2015).

Antioxidant Activity Analysis

Another area of interest is the analytical methods used in determining antioxidant activity, which is crucial for evaluating the potential health benefits of compounds, including Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate. The review of various tests like ORAC, HORAC, and DPPH assays offers a framework for assessing the antioxidant capacity of complex samples, which might include Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate (I. Munteanu & C. Apetrei, 2021).

Environmental and Material Science Applications

Research on the natural attenuation of chlorinated ethenes in hyporheic zones and the chemical recycling of poly(ethylene terephthalate) reflects the environmental and material science applications relevant to understanding and utilizing Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate. These studies discuss bioreactor processes and recycling techniques that might be applicable to the compound's degradation or reuse in an environmental context (J. Weatherill et al., 2018; G. Karayannidis & D. Achilias, 2007).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, applications, or investigations into the compound’s properties.


properties

IUPAC Name

ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-4-21-16(18)8-6-5-7-15(17)12-9-13(19-2)11-14(10-12)20-3/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUZFPZZDLTCAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645829
Record name Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate

CAS RN

898758-65-1
Record name Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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